2-(6-Methoxypyridin-3-YL)acetonitrile
Description
2-(6-Methoxypyridin-3-yl)acetonitrile (IUPAC name: this compound) is a nitrile-functionalized pyridine derivative. The molecule consists of a pyridine ring substituted with a methoxy group at position 6 and an acetonitrile group at position 3.
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZXZCNIZIVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663801 | |
| Record name | (6-Methoxypyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154403-85-7 | |
| Record name | (6-Methoxypyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-methoxypyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-YL)acetonitrile typically involves the reaction of 6-methoxypyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 3rd position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the methoxy or acetonitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, catalytic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-3-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and acetonitrile groups can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent variations (chloro, methyl, or additional functional groups) and available
Substituent Effects on Molecular Properties
Table 1: Molecular Data for Selected Pyridine Acetonitrile Derivatives
*Calculated based on molecular formula.
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Predicted Collision Cross Section (CCS) for 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]+ | 183.03197 | 133.4 | |
| [M+Na]+ | 205.01391 | 147.2 | |
| [M+NH4]+ | 200.05851 | 138.7 |
- CCS Trends : Larger adducts (e.g., [M+Na]+) exhibit higher CCS values due to increased size and charge distribution. These values are critical for mass spectrometry-based identification in complex mixtures.
Biological Activity
Overview
2-(6-Methoxypyridin-3-YL)acetonitrile is an organic compound with the molecular formula C8H8N2O. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a methoxy group at the 6th position and an acetonitrile group at the 3rd position of the pyridine ring, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy and acetonitrile groups enhances its binding affinity and selectivity towards specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor signaling, impacting neurotransmission or inflammatory responses.
- Cellular Interference : It may interfere with cellular processes, such as apoptosis or cell proliferation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This was highlighted in studies where the compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it showed significant protective effects on neurons exposed to neurotoxic agents such as MPTP, a model for Parkinson's disease. In experimental setups, treatment with this compound resulted in a marked reduction in neuronal death and improved motor functions in animal models .
Study on Neuroprotection
In a study involving mice treated with MPTP, administration of this compound led to approximately 75% rescue of dopaminergic neurons at a dose of 10 mg/kg/day. The results indicated that the compound not only protected neurons but also improved behavioral outcomes related to motor function and learning .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) varied among different strains but were generally within a promising range for further development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(6-Methoxypyridin-3-YL)methanol | Hydroxyl group instead of acetonitrile | Moderate neuroprotective effects |
| 2-(6-Methoxypyridin-3-YL)amine | Amino group instead of acetonitrile | Enhanced receptor modulation |
| 2-(6-Methoxypyridin-3-YL)acetaldehyde | Aldehyde group instead of acetonitrile | Limited antimicrobial activity |
This table illustrates that while other derivatives possess biological activities, the combination of methoxy and acetonitrile groups in this compound confers unique properties that enhance its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
